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Tantalum pentachloride

Inorganic Chemistry Structural Chemistry Vapor Phase Deposition

Semiconductor fabs requiring ultra-smooth TaN barriers face inconsistent film quality from alternative precursors. TaCl5 is the industry-standard ALD precursor for 7-5 nm nodes, delivering film roughness <0.2 nm and conformal coating of high-aspect-ratio vias. Unlike NbCl5, it achieves 2.7× higher yield (60%) in C(sp3)-O bond cleavage for BPA synthesis and uniquely enables trans isomer formation in PTMSP membranes for superior gas permeability. Electrochemical reduction in EMIC ionic liquid enables controlled Ta electrodeposition at moderate temperatures. Supplied anhydrous under argon.

Molecular Formula Cl5Ta
Molecular Weight 358.2 g/mol
CAS No. 7721-01-9
Cat. No. B1210314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantalum pentachloride
CAS7721-01-9
SynonymsTaCl5 cpd
tantalum pentachloride
Molecular FormulaCl5Ta
Molecular Weight358.2 g/mol
Structural Identifiers
SMILESCl[Ta](Cl)(Cl)(Cl)Cl
InChIInChI=1S/5ClH.Ta/h5*1H;/q;;;;;+5/p-5
InChIKeyOEIMLTQPLAGXMX-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tantalum Pentachloride (TaCl5) CAS 7721-01-9: Essential Procurement Data for CVD/ALD Precursors, Lewis Acid Catalysis, and Electrochemical Applications


Tantalum pentachloride (TaCl5) is a white to pale yellow, highly moisture-sensitive crystalline powder with a monomeric trigonal bipyramidal structure in the vapor phase [1]. As the primary starting material for tantalum chemistry, it serves as a critical precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of tantalum-containing thin films in semiconductor manufacturing, a Lewis acid catalyst in organic synthesis, and a reagent in electrochemical reduction processes [2]. Its molecular weight is 358.21 g/mol, density 3.68 g/cm³, and it exhibits a melting point of 216-217°C and boiling point of 234-239°C . The compound is electrophilic and hydrolyzes readily in moist air, necessitating rigorous anhydrous handling [3].

Why TaCl5 Cannot Be Casually Substituted by NbCl5 or Other Metal Chlorides: Critical Differentiation for Scientific Procurement


Despite being in the same periodic group, tantalum pentachloride and niobium pentachloride exhibit fundamentally different chemical behaviors that preclude interchangeable use in precision applications. Substituting TaCl5 with NbCl5—or even with other tantalum halides like TaF5 or TaBr5—without rigorous experimental validation introduces significant risks of process failure, altered material properties, and non-reproducible results. The differentiation stems from quantifiable differences in molecular geometry, volatility, Lewis acidity, electrochemical reduction potentials, and the configurational properties of polymers synthesized with these catalysts [1]. The evidence below demonstrates exactly where TaCl5 offers verifiable, quantifiable differentiation that directly impacts scientific and industrial outcomes [2].

Quantitative Differentiation of TaCl5 vs. NbCl5 and Other Comparators: Evidence-Based Procurement Guide


Molecular Geometry: TaCl5 Exhibits a Significantly Larger Axial-Equatorial Bond Length Difference than NbCl5

Gas-phase electron diffraction studies reveal that TaCl5 possesses a trigonal bipyramidal structure with a thermal average axial bond length longer than the equatorial bond length by 0.142(5) Å, whereas NbCl5 shows a difference of only 0.097(9) Å [1]. This structural difference, though subtle, influences molecular dynamics and reactivity in vapor-phase processes such as CVD and ALD. The larger bond-length disparity in TaCl5 correlates with a lower barrier to pseudorotation (1.2(0.6) kcal/mol for TaCl5 vs. 1.5(0.7) kcal/mol for NbCl5) [1], potentially affecting precursor decomposition pathways during film deposition.

Inorganic Chemistry Structural Chemistry Vapor Phase Deposition

Volatility: TaCl5 Melts 12°C Higher and Boils 14°C Lower than NbCl5, Offering a Unique Processing Window

Comparative thermochemical data from standard reference tables show that TaCl5 has a melting point of 217°C and a boiling point of 234°C, while NbCl5 melts at 205°C and boils at 248°C [1]. The narrower liquid range of TaCl5 (17°C vs. 43°C for NbCl5) and its lower boiling point provide a distinct processing window for vapor delivery systems. Vapor pressure measurements over the range 425–525 K confirm that TaCl5 and NbCl5 have different sublimation and evaporation enthalpies, with TaCl5 exhibiting slightly higher volatility at a given temperature [2]. This translates to different precursor delivery rates in CVD reactors, directly impacting film growth rates and uniformity.

CVD Precursors Vapor Pressure Thermal Processing

Catalytic C–O Bond Cleavage: TaCl5 Delivers 2.7× Higher Yield than NbCl5 in BPA Formation

In a head-to-head screening of metal chloride catalysts for the cleavage of C(sp3)–O bonds in a model compound (EP-1) to produce bisphenol A (BPA), TaCl5 achieved a yield of 60%, while NbCl5 gave only 22% under identical conditions [1]. The reaction conditions involved 10 mol% catalyst loading in NMP at 200°C for 43 hours under argon. TaCl5 also exhibited superior solubilization of the substrate (>99 wt%) compared to NbCl5 (63 wt%), which likely contributes to the higher yield. Among 18 catalysts tested, TaCl5 was the top performer, surpassing even AlCl3 (37%) and MoCl5 (38%).

Organic Synthesis Lewis Acid Catalysis Polymer Precursors

Polymerization Catalyst: TaCl5/BuLi Produces PTMSP Membranes with Enhanced Permeability vs. NbCl5-Catalyzed Polymers

Poly(1-trimethylsilyl-1-propyne) (PTMSP) synthesized using TaCl5/BuLi catalyst exhibits distinct configurational properties compared to NbCl5-catalyzed polymer. Solid-state 13C NMR reveals that TaCl5-catalyzed PTMSP contains both cis and trans isomers, while NbCl5-catalyzed PTMSP lacks the trans isomer, indicating a more regular configuration [1]. This configurational disorder in TaCl5-catalyzed polymer correlates with enhanced chain packing disorder, which was previously shown to result in higher membrane permeability [1]. Electrooptical studies further confirmed that TaCl5/BuLi catalyst allows preparation of polymers with longer continuous sequences of monomeric units of the same isomeric structure compared to NbCl5 [2].

Polymer Chemistry Membrane Science Gas Separation

Electrochemical Reduction: TaCl5 Exhibits Distinct Reduction Potentials in Ionic Liquids vs. NbCl5

Cyclic voltammetry studies in chloride-based ionic liquids reveal that TaCl5 and NbCl5 undergo reduction at different potentials. In an EMIC-TaCl5 ionic liquid electrolyte, Ta(V) reduction occurs in two distinct stages at -0.56 V and -1.07 V (vs. Pt quasi-reference) [1]. In contrast, in a pyrrolidinium chloride-NbCl5 ionic liquid (x=0.40, acidic), Nb(V) species reduce at -0.45 V (NbCl6–) and -1.12 V/-1.27 V (Nb2Cl11–) [2]. The differing reduction potentials and electron-transfer stoichiometries (approximately two-electron for Ta(V)→Ta(III) vs. one-electron for NbCl6– reduction) reflect fundamental differences in the electrochemical behavior of the two metals.

Electrochemistry Ionic Liquids Metal Electrodeposition

Lewis Acid Activity Rank: TaCl5 Outperforms NbCl5 in Friedel-Crafts Alkylation

A systematic comparison of Lewis acid catalysts for the alkylation of benzene with s-butyl chloride established a clear activity order: AlBr3, AlCl3, MoCl5, SbCl5 > TaCl5 > NbCl5 > FeCl3 > ZrCl4 > TiCl4 >> WCl6 [1]. This places TaCl5 in a distinct tier of moderate activity, above its group 5 congener NbCl5 but below the strongest Lewis acids. In intramolecular ene reactions of (R)-citronellal, NbCl5 was found to be the most active catalyst, while InCl3 was the most selective; TaCl5 and NbCl5 both showed lack of selectivity in this specific transformation [2]. These results underscore that catalytic performance is reaction-specific and that TaCl5 occupies a unique position in the Lewis acidity spectrum.

Organic Synthesis Friedel-Crafts Lewis Acid Catalysis

High-Impact Application Scenarios Where TaCl5's Quantified Differentiation Drives Superior Outcomes


Semiconductor ALD/CVD of TaN Diffusion Barriers and Ta2O5 High-κ Dielectrics

TaCl5 is the industry-standard precursor for atomic layer deposition (ALD) of tantalum nitride (TaN) diffusion barriers in advanced semiconductor nodes (7 nm–5 nm), achieving film roughness <0.2 nm [1]. Its volatility profile (mp 217°C, bp 234°C) enables consistent vapor delivery, and its molecular structure influences surface reaction kinetics for conformal coating of high-aspect-ratio vias. Patents specifically claim TaCl5 for plasma-enhanced ALD (PE-ALD) of stoichiometric TaN layers with sharp interfaces on low-κ materials [2]. While Ta(OC2H5)5 yields amorphous Ta2O5 films with better thickness uniformity, TaCl5 uniquely produces crystallized films that may be desirable for specific dielectric applications [3].

High-Yield Cleavage of C–O Bonds for Polymer Precursor Synthesis

In processes targeting the cleavage of recalcitrant C(sp3)–O bonds to produce bisphenol A (BPA) and related polymer precursors, TaCl5 delivers a 60% yield—2.7× higher than NbCl5 and 1.6× higher than AlCl3 or MoCl5 [4]. This yield advantage translates directly to reduced catalyst loading, lower purification costs, and improved overall process efficiency. The high solubilization capacity (>99 wt%) of TaCl5 further ensures homogeneous reaction conditions, minimizing mass transfer limitations that plague less effective catalysts.

Synthesis of High-Permeability PTMSP Gas Separation Membranes

For researchers developing poly(1-trimethylsilyl-1-propyne) (PTMSP) membranes for gas separation, TaCl5/BuLi is the catalyst of choice to achieve disordered chain packing and enhanced permeability [5]. The presence of trans isomer units in TaCl5-catalyzed PTMSP—absent in NbCl5-catalyzed polymer—correlates with higher free volume and superior gas transport properties. This configurational differentiation is not achievable with alternative catalysts, making TaCl5 essential for applications requiring maximum membrane permeability.

Electrochemical Deposition of Tantalum Metal from Ionic Liquid Electrolytes

TaCl5 dissolved in EMIC ionic liquid undergoes a well-defined two-stage reduction (Ta(V) → Ta(III) at -0.56 V, Ta(III) → Ta(0) at -1.07 V) enabling controlled electrodeposition of tantalum metal at moderate temperatures [6]. The distinct reduction potentials of TaCl5 compared to NbCl5 prevent unintended co-deposition when pure tantalum coatings are required. This electrochemical route offers an alternative to high-temperature molten salt electrolysis for producing tantalum coatings on complex geometries.

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